molecular formula C7H13ClO3S B2620464 2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride CAS No. 1909318-83-7

2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride

Cat. No.: B2620464
CAS No.: 1909318-83-7
M. Wt: 212.69
InChI Key: GZMZCTGNMQATOD-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S and a molecular weight of 212.7 g/mol . It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a cyclobutylmethoxy group attached to an ethane-1-sulfonyl chloride moiety.

Preparation Methods

The synthesis of 2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride typically involves the reaction of cyclobutylmethanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial production methods for this compound may involve large-scale batch or continuous processes, where the reactants are carefully monitored and controlled to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation or recrystallization, is common to obtain the desired product with high purity.

Chemical Reactions Analysis

2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, the reaction with an amine would yield a sulfonamide, while oxidation with hydrogen peroxide would produce a sulfonic acid.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond .

Comparison with Similar Compounds

2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its cyclobutylmethoxy group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

2-(cyclobutylmethoxy)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c8-12(9,10)5-4-11-6-7-2-1-3-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMZCTGNMQATOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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